Doxycycline vs. Minocycline: Comparative Human Plasma Half-Life Data for Dosing Optimization
In a weighted meta-analysis of human pharmacokinetic studies, doxycycline demonstrated a significantly longer plasma half-life than minocycline. This prolonged exposure reduces the need for frequent administration and supports once-daily dosing regimens in many indications [1].
| Evidence Dimension | Plasma elimination half-life (T½) |
|---|---|
| Target Compound Data | 12.6 hours (± 11 SD) |
| Comparator Or Baseline | Minocycline: 5.18 hours (± 1.02 SD) |
| Quantified Difference | Doxycycline half-life is 2.43-fold longer than minocycline |
| Conditions | Weighted mean values from human pharmacokinetic studies across multiple published datasets |
Why This Matters
A longer half-life enables less frequent dosing, which can directly translate to improved patient compliance in clinical settings and simplified administration protocols in research studies.
- [1] Holmes, N. E., & Charles, P. G. (2009). Safety and efficacy review of doxycycline. Clinical Medicine. Therapeutics, 1, CMT.S2035. Table 1 via PMC5688484. View Source
